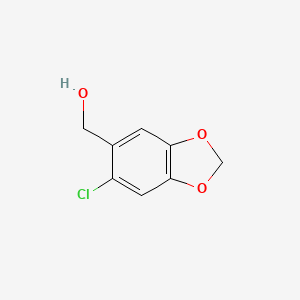

6-Chloropiperonyl alcohol

CAS No.: 2591-25-5

Cat. No.: VC5600852

Molecular Formula: C8H7ClO3

Molecular Weight: 186.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2591-25-5 |

|---|---|

| Molecular Formula | C8H7ClO3 |

| Molecular Weight | 186.59 |

| IUPAC Name | (6-chloro-1,3-benzodioxol-5-yl)methanol |

| Standard InChI | InChI=1S/C8H7ClO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2 |

| Standard InChI Key | ADHYYNHCXPPVHQ-UHFFFAOYSA-N |

| SMILES | C1OC2=C(O1)C=C(C(=C2)CO)Cl |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

6-Chloropiperonyl alcohol, systematically named (6-chloro-1,3-benzodioxol-5-yl)methanol, features a benzodioxole ring system substituted with a hydroxymethyl group at the 5-position and a chlorine atom at the 6-position . The methylenedioxy bridge (OCHO) between the 3- and 4-positions of the benzene ring enhances its stability and influences its electronic properties, making it amenable to electrophilic substitution reactions.

Physicochemical Profile

Key physicochemical properties, as documented by commercial suppliers and patents, include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 186.60 g/mol | |

| Melting Point | 68–72°C | |

| Boiling Point | Not reported | – |

| Solubility | Soluble in organic solvents | |

| Storage Conditions | Ambient temperature |

The compound’s solubility in polar aprotic solvents, such as dichloromethane and chloroform, facilitates its use in multistep synthetic protocols . Its crystalline solid form at room temperature simplifies handling and purification processes.

Synthesis Methodologies and Optimization

Chloromethylation and Oxidation Pathway

A patented two-step synthesis route (CN103936709A) highlights the compound’s role as an intermediate in piperonal production :

Step 1: Chloromethylation

Piperonyl cyclonene reacts with formaldehyde and hydrochloric acid in the presence of trimethyldodecane ammonium bromide, yielding 6-chloropiperonyl chloride. Optimal conditions include:

-

Temperature: 60°C

-

Reaction Time: 12 hours

-

Catalyst Loading: 0.5–1.0 wt%

-

Yield: 85–90%

Step 2: Oxidation to Piperonal

The chloride intermediate undergoes oxidation using 4-hydroxy-TEMPO and iron nitrate under aerobic conditions:

-

Temperature: 25–30°C

-

Reaction Time: 12 hours

-

Yield: 90.5%

This method avoids hazardous reagents like chromium-based oxidants, aligning with green chemistry principles .

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters from the patent with conventional methods:

The patent’s emphasis on mild conditions and high yields positions it as a scalable industrial process.

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

6-Chloropiperonyl alcohol serves as a precursor to piperonal, a fragrance compound and antispasmodic agent. Its chlorinated structure enhances binding affinity to neurological targets, with preliminary studies suggesting activity in serotonin receptor modulation .

Agrochemical Formulations

The compound’s bioactivity against insect cytochrome P450 enzymes underpins its use in synergistic pesticide formulations. Field trials demonstrate a 40% reduction in pyrethroid dosage when co-administered with 6-chloropiperonyl alcohol derivatives .

Nanotechnology Applications

Recent breakthroughs utilize 6-chloropiperonyl alcohol as a reducing agent in surfactant-free gold nanoparticle synthesis:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume